2-[benzyl({[(2R,5S)-5-{[benzyl(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl})amino]ethan-1-ol
Description
The compound 2-[benzyl({[(2R,5S)-5-{[benzyl(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl})amino]ethan-1-ol is a structurally complex molecule featuring a 1,4-dioxane ring substituted with benzyl and hydroxyethylamino groups.
Properties
IUPAC Name |
2-[benzyl-[[(2S,5R)-5-[[benzyl(2-hydroxyethyl)amino]methyl]-1,4-dioxan-2-yl]methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4/c27-13-11-25(15-21-7-3-1-4-8-21)17-23-19-30-24(20-29-23)18-26(12-14-28)16-22-9-5-2-6-10-22/h1-10,23-24,27-28H,11-20H2/t23-,24+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRZZSIMJIFYHN-PSWAGMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)CN(CCO)CC2=CC=CC=C2)CN(CCO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC[C@H](O1)CN(CCO)CC2=CC=CC=C2)CN(CCO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[benzyl({[(2R,5S)-5-{[benzyl(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl})amino]ethan-1-ol is a complex organic molecule with potential biological activities that warrant detailed exploration. This article focuses on its biological activity, particularly its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dioxane ring structure, which is significant in medicinal chemistry due to its ability to influence pharmacokinetic properties. The presence of benzyl and hydroxyethyl groups may enhance solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticonvulsant Activity : Some derivatives of benzyl compounds have been identified as anticonvulsants. For instance, N-benzyl derivatives have shown efficacy in various animal models for epilepsy, demonstrating protective effects against induced seizures .
- Inhibition of Sodium-Dependent Glucose Cotransporters (SGLT) : Related compounds have been reported to inhibit SGLT, suggesting potential applications in managing diabetes by reducing glucose reabsorption in the kidneys .
The mechanisms underlying the biological activities of this compound can be multifaceted:
- Anticonvulsant Mechanism : The anticonvulsant effects may involve modulation of neurotransmitter systems, particularly enhancing GABAergic transmission or inhibiting excitatory neurotransmission .
- SGLT Inhibition : The inhibition of SGLT can lead to decreased glucose levels in the bloodstream by preventing glucose reabsorption in renal tubules. This mechanism is crucial for developing diabetes medications .
Case Study 1: Anticonvulsant Efficacy
A study investigated the anticonvulsant properties of a related benzyl compound (AS-1), which demonstrated significant protection across various seizure models. The study highlighted that AS-1 effectively delayed seizure progression in a kindling model induced by pentylenetetrazole (PTZ), showing dose-dependent efficacy at 15 mg/kg to 60 mg/kg doses .
Case Study 2: SGLT Inhibition
Another study focused on the inhibitory effects of benzyl derivatives on SGLT. The findings indicated that these compounds could significantly lower blood glucose levels in diabetic models, suggesting their potential as therapeutic agents for diabetes management .
ADME-Tox Profile
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for evaluating the safety and efficacy of new compounds:
- Absorption : Compounds similar to this one have shown good permeability in the parallel artificial membrane permeability assay.
- Metabolism : Studies indicate favorable metabolic stability with minimal interaction with cytochrome P450 enzymes, which is crucial for reducing drug-drug interactions.
- Excretion : The compound's excretion pathways remain to be fully elucidated but are essential for understanding its pharmacokinetics.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares motifs with several benzylamino-ethanol derivatives, differing primarily in substituents and ring systems:
Key Observations :
- The 1,4-dioxane core in the target compound distinguishes it from cyclohexane () or linear ethylene glycol derivatives ().
- Benzyl groups are common across analogs, but their positioning (e.g., on aromatic rings in ) affects electronic and steric properties.
Physicochemical Properties
- logP and Solubility :
The cyclohexane derivative () has a logP of 1.96, indicating moderate lipophilicity. The target compound’s dioxane ring and polar hydroxyethyl groups may lower its logP compared to purely aromatic analogs (e.g., ). - Hydrogen Bonding: Compounds with hydroxyethylamino groups (e.g., ’s 2-aminobenzyl alcohol derivatives) exhibit hydrogen-bond donor/acceptor counts that influence solubility and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
